molecular formula C28H14N4O8S B5234406 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)

2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)

Cat. No. B5234406
M. Wt: 566.5 g/mol
InChI Key: MVAQNSMOOFERMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), also known as TNPID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TNPID belongs to the class of isoindole-1,3(2H)-dione derivatives and has a unique structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro, indicating that it may be safe for use in certain applications. However, more research is needed to fully understand the biochemical and physiological effects of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).

Advantages and Limitations for Lab Experiments

One advantage of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione). One possible direction is to investigate its potential as a fluorescent probe for detecting other heavy metal ions in water samples. Another direction is to explore its potential as a material for organic electronics, such as solar cells and transistors. Additionally, further research is needed to fully understand its anticancer properties and potential use in cancer treatment.

Synthesis Methods

2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) can be synthesized using a two-step reaction process. In the first step, 5-nitroisophthalic acid is reacted with thionyl chloride to form 5-nitroisophthaloyl chloride. In the second step, the resulting intermediate is reacted with 5-nitroisophthalic acid under high-temperature conditions to form 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).

Scientific Research Applications

2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been found to have potential applications in various scientific research fields. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has also been studied for its potential use as a fluorescent probe for detecting mercury ions in water samples. Additionally, 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has shown promise as a material for organic electronics due to its high electron mobility and stability.

properties

IUPAC Name

5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfanylphenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O8S/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAQNSMOOFERMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(sulfanediyldibenzene-4,1-diyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione)

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